molecular formula C7H12ClN5<br>C7H12ClN5<br>CH3CH2NH(C3N3Cl)NHCH2CH3 B1681756 Simazine CAS No. 122-34-9

Simazine

Cat. No.: B1681756
CAS No.: 122-34-9
M. Wt: 201.66 g/mol
InChI Key: ODCWYMIRDDJXKW-UHFFFAOYSA-N
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Description

Simazine is a white to off-white crystalline powder. (NTP, 1992)
This compound is a diamino-1,3,5-triazine that is N,N'-diethyl-1,3,5-triazine-2,4-diamine substituted by a chloro group at position 6. It has a role as a herbicide, a xenobiotic and an environmental contaminant. It is a chloro-1,3,5-triazine and a diamino-1,3,5-triazine.
This compound can cause developmental toxicity and female reproductive toxicity according to The Environmental Protection Agency (EPA).
This compound is a herbicide of the triazine class. The compound is used to control broad-leaved weeds and annual grasses.
A triazine herbicide.

Mechanism of Action

Target of Action

Simazine is a member of the triazine-derivative herbicides . Its primary targets are broad-leaved weeds and annual grasses . These plants are undesirable in cultivated fields and gardens, and this compound is used to control their growth .

Mode of Action

This compound acts by inhibiting photosynthesis . Photosynthesis is the process by which plants convert light energy, usually from the sun, into chemical energy that can be later released to fuel the organisms’ activities. By inhibiting this process, this compound prevents the plants from producing the energy they need to grow.

Biochemical Pathways

This compound affects the photosynthesis pathway in plants . It specifically inhibits the photosystem II (PSII) electron transport, disrupting the plant’s ability to produce ATP, the energy currency of the cell. This leads to the cessation of CO2 fixation, effectively starving the plant of energy .

Pharmacokinetics

In a study conducted on pregnant rats, this compound was administered via oral route at a dose of 10 mg/kg from day 15 to day 19 . The metabolic extraction ratio was estimated to be 87%, suggesting a significant first-pass effect explaining the low oral bioavailability . Blood exposure to parent compounds (this compound) was negligible (lower than 5%) compared to metabolite exposure .

Result of Action

The result of this compound’s action is the death of the targeted plants. After this compound application, weed seedlings may emerge from the soil, then turn yellow and die . This is due to the inhibition of photosynthesis, which starves the plants of the energy they need to grow .

Action Environment

This compound remains active in the soil for two to seven months or longer after application . Its effectiveness can be influenced by environmental factors such as soil type, temperature, and rainfall. For instance, this compound is sparingly soluble in water , which means its mobility and therefore its effectiveness can be affected by soil moisture levels. Furthermore, it’s worth noting that this compound is now banned in European Union states due to environmental concerns .

Biochemical Analysis

Biochemical Properties

Simazine is readily absorbed by plant roots . After entering plants, this compound acts by interfering with the enzyme systems responsible for the photolysis of water, thereby halting photosynthesis .

Cellular Effects

This compound modifies the growth, enzymatic processes, and photosynthesis in plants . It exerts mutagenicity, genotoxicity, defective cell division, erroneous lipid synthesis, and hormonal imbalance in aquatic fauna and non-target animals .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme systems in plants. It interferes with the photolysis of water, which is a crucial step in the photosynthesis process .

Temporal Effects in Laboratory Settings

This compound and its degradation products are environmentally persistent, remaining in soil after application for several months to many years .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the sources, it is known to exert mutagenicity, genotoxicity, defective cell division, erroneous lipid synthesis, and hormonal imbalance in aquatic fauna and non-target animals .

Metabolic Pathways

This compound is involved in the metabolic pathway of photosynthesis in plants. It interferes with the enzyme systems responsible for the photolysis of water .

Transport and Distribution

This compound is readily absorbed by plant roots and transported within the plant system .

Subcellular Localization

Given its role in interfering with photosynthesis, it can be inferred that this compound likely localizes to the chloroplasts, the site of photosynthesis in plant cells .

Properties

IUPAC Name

6-chloro-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine
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InChI

InChI=1S/C7H12ClN5/c1-3-9-6-11-5(8)12-7(13-6)10-4-2/h3-4H2,1-2H3,(H2,9,10,11,12,13)
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InChI Key

ODCWYMIRDDJXKW-UHFFFAOYSA-N
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Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NCC
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Molecular Formula

C7H12ClN5, Array
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DSSTOX Substance ID

DTXSID4021268
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Molecular Weight

201.66 g/mol
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Physical Description

Simazine is a white to off-white crystalline powder. (NTP, 1992), Colorless to white crystals; [EXTOXNET], WHITE CRYSTALLINE POWDER., White to off-white crystalline powder.
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), 400 PPM IN METHANOL @ 20 °C, 3.0 ppm in n-pentane at 25 °C, Slightly sol in ethyl cellosolve, dioxane, In water, 6.2 mg/L (pH 7, 20 °C), In ethanol 570, acetone 1500, toluene 130, n-octanol 390, n-hexane 3.1 (all in mg/L, 25 °C)., Solubility in water: none
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Density

1.302 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.33 at 22 °C /as per source/, 1.3 g/cm³, 1.302
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Vapor Pressure

6.1e-09 mmHg at 68 °F (NTP, 1992), 0.00000002 [mmHg], 2.2X10-8 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 8.1x10, 6.1x10(-9)
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Mechanism of Action

The underlying mechanism of the neuroendocrine and neuroendocrine-related changes associated with atrazine and similar triazines involves the disruption of the hypothalamic-pituitary-gonadal (HPG) axis .... Specifically, several triazines can alter hypothalamic gonadotrophin-releasing hormone (GnRH) and catecholamine (dopamine and norepinephrine) levels. In both humans and rats, hypothalamic GnRH controls pituitary hormone secretion, i.e., LH and PRL. The result of changes in GnRH and catecholamines in turn leads to alterations in pituitary LH and PRL secretion. The hypothalamic-pituitary axis is involved in the development of the reproductive system, and its maintenance and functioning in adulthood. Additionally, reproductive hormones modulate the function of numerous other metabolic processes (i.e., bone formation, and immune, central nervous system (CNS) and cardiovascular systems., After subchronic and chronic exposure to simazine, a variety of species were shown to exhibit neuroendocrine effects resulting in both reproductive and developmental consequences that are considered relevant to humans. These effects are biomarkers of a neuroendocrine mechanism of toxicity that is shared by several other structurally-related chlorinated triazines including atrazine, propazine, and three chlorinated degradates -des-isopropyl atrazine or DIA, and des-ethyl atrazine or DEA, and iaminochlorotriazine or DACT - the first and last of which can result from the degradation of simazine. These six compounds disrupt the hypothalamic-pituitary-gonadal (HPG) axis, part of the central nervous system, causing cascading changes to hormone levels and developmental delays. These neuroendocrine effects are considered the primary toxicological effects of regulatory concern for all subchronic and chronic exposure scenarios including dietary risk from food and drinking water, residential risk, and occupational risk. Simazine's two chlorinated degradates, DIA and DACT, are considered to have toxicity equal to the parent compound in respect to their common neuroendocrine mechanism of toxicity. Another degradate, hydroxy-simazine, was identified, which is expected to have a different toxicological profile from simazine based on the toxicological data available for an analogous metabolite for atrazine, hydroxy-atrazine., Simazine has been grouped with several structurally-related, chlorinated triazines (e.g., atrazine, propazine, and 3 chlorotriazine degradates common to atrazine, simazine and propazine) on the basis of a common mechanism of toxicity for disruption of the hypothalamic-pituitary-gonadal (HPG) axis. As a result of their common mechanism of toxicity, exposure to simazine, like exposure to atrazine, results in reproductive and developmental effects and consequences that are considered relevant to humans. ...This mechanism involves a central nervous system (CNS) toxicity, specifically, neurotransmitter and neuropeptide alterations at the level of the hypothalamus, which cause cascading changes to hormone levels, e.g., suppression of the luteinizing hormone surge prior to ovulation resulting in prolonged estrus in adult female rats (demonstrated with atrazine and simazine), and developmental delays, i.e., delayed vaginal opening and preputial separation in developing rats (studied in atrazine but not simazine). ...This CNS mechanism of toxicity also results in mammary tumors specific to female Sprague- Dawley rats exposed to simazine and atrazine; however, the particular cascade of events leading to tumor formation in this specific strain of rat is not considered to be operative in humans. Consequently, atrazine has been classified as "Not Likely to be Carcinogenic to Humans.", Various investigations indicate that the ability of triazines to interfere with photosynthesis is responsible for their biological activity. Simazine depletes carbohydrate by inhibiting the formation of sugars. The triazines inhibit the Hill reaction, ie, the formation of oxygen by chloroplasts of certain plants in the presence of light & ferric salts., For more Mechanism of Action (Complete) data for SIMAZINE (7 total), please visit the HSDB record page.
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Color/Form

White solid, Colorless powder, Crystals from ethanol or methyl Cellosolve

CAS No.

122-34-9
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Melting Point

437 to 441 °F (NTP, 1992), 225 to 227 °C (decomp), 437-441 °F
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Synthesis routes and methods I

Procedure details

2-chloro-4-ethylamino-6-isopropylamino-s-triazine; 2-chloro-4,6-bis(3-methoxy-n-propylamino)-s-triazine; 2-methoxy-4,6-bis(isopropylamino)-s-triazine; 2-chloro-4-ethylamino-6-(3-methoxy-n-propylamino)-s-triazine; 2-methylmercapto-4,6-bis(isopropylamino)-s-triazine; 2-methylmercapto-4,6-bis(ethylamino)-2-triazine; 2-methylmercapto-4-ethylamino-6-isopropylamino-s-triazine; 2-chloro-4,6-bis(isopropylamino)-s-triazine; 2-methoxy-4-ethylamino-6-isopropylamino-s-triazine; 2-methylmercapto-4-(2-methoxyethylamino)-6-isopropylamino-s-triazine; 4-amino-6-(t-butyl)-3-(methylthio)-1,2,4-triazine-5(4H)-one;
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reactant
Reaction Step Seven
[Compound]
Name
2-methylmercapto-4,6-bis(ethylamino)-2-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
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Reaction Step Ten
Quantity
0 (± 1) mol
Type
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Reaction Step Eleven

Synthesis routes and methods II

Procedure details

2-chloro-4-ethylamino-6-isopropylamino-s-triazine; 2-chloro-4,6-bis(methoxy-n-propylamino)-s-triazine; 2-methoxy-4,6-bis(isopropylamino)-s-triazine; 2-chloro-4-ethylamino-6-(3-methoxy-n-propylamino)-s-triazine; 2-methylmercapto-4,6-bis(isopropylamino)-s-triazine; 2-methylmercapto-4,6-bis(ethylamino)-2-triazine; 2-methylmercapto-4-ethylamino-6-isopropylamino-s-triazine; 2-chloro-4,6-bis(isopropylamino)-s-triazine; 2-methoxy-4-ethylamino-6-isopropylamino-s-triazine; 2-methylmercapto-4-(2-methoxyethylamino)-6-isopropylamino-s-triazine; 4-amino-6-(t-butyl)-3-(methylthio)-1,2,4-triazine-5(4H)-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-methylmercapto-4-(2-methoxyethylamino)-6-isopropylamino-s-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-chloro-4,6-bis(methoxy-n-propylamino)-s-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
2-methylmercapto-4,6-bis(ethylamino)-2-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
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reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Synthesis routes and methods III

Procedure details

2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine; 2-methylthio-4,6-bis-ethylamino-1,3,5,-triazine; etc.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Simazine
Reactant of Route 2
Simazine
Reactant of Route 3
Reactant of Route 3
Simazine
Reactant of Route 4
Reactant of Route 4
Simazine
Customer
Q & A

Q1: What is the primary target of Simazine in plants?

A1: this compound acts by inhibiting photosynthesis in susceptible plants. [, , , ] It binds to the D1 protein in the photosystem II complex within chloroplasts, disrupting the electron transport chain and ultimately halting the production of energy needed for plant growth. [, , , ]

Q2: What are the downstream effects of this compound's interaction with its target?

A2: The disruption of the photosynthetic electron transport chain by this compound leads to a cascade of events, including the accumulation of reactive oxygen species, which damage plant cells and result in chlorosis, reduced growth, and eventually plant death. [, , ]

Q3: What is the molecular formula, weight, and structure of this compound?

A3: this compound (6-chloro-N,N′-diethyl-1,3,5-triazine-2,4-diamine) has the molecular formula C7H12ClN5 and a molecular weight of 201.67 g/mol. Its structure consists of a triazine ring with chlorine, ethylamine, and amino substituents.

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, Fourier transform infrared (FT-IR) spectroscopy has been used to investigate the interaction of this compound with calf thymus DNA, revealing details about the binding mode. []

Q5: How does this compound behave in different soil types?

A5: this compound exhibits varying behavior depending on soil characteristics. Research has shown that it tends to be more mobile in sandy soils compared to clayey soils. [] This difference is attributed to factors such as porosity, saturated conductivity, and organic matter content. [, ]

Q6: How does the presence of straw mulch influence this compound's behavior in the environment?

A6: Studies demonstrate that straw mulch can significantly reduce both the leaching and runoff of this compound. [] This is attributed to the mulch's ability to adsorb or intercept this compound, minimizing its movement into water resources. []

Q7: Does this compound exhibit any catalytic properties?

A7: Based on the provided research, this compound does not inherently possess catalytic properties. Its mode of action primarily revolves around inhibiting a biological process (photosynthesis) rather than catalyzing a chemical reaction.

Q8: Have computational methods been applied to study this compound?

A8: While the provided research doesn't explicitly mention computational studies on this compound itself, it highlights the importance of models like the Pesticide Impact Rating Index (PIRI) for predicting pesticide fate in the environment. [] Future research could utilize computational methods to refine these models and improve their accuracy.

Q9: How do structural modifications to the this compound molecule impact its activity?

A9: The research highlights the importance of the chlorine atom and the ethylamine groups in the this compound molecule for its herbicidal activity. [, ] Modifications to these groups could potentially alter its binding affinity to the D1 protein, influencing its efficacy.

Q10: What is the persistence of this compound in soil?

A10: this compound degradation rates vary depending on environmental factors like temperature and soil moisture. Studies have shown that it can persist in soil for several weeks to months. [, , , , ]

Q11: Are there concerns regarding this compound's impact on human health?

A11: this compound has been shown to cause neuroendocrine disruption and mammary cancer in animal studies. [] While research on its long-term effects in humans is ongoing, risk assessments suggest potential concerns, particularly for children and occupational users. []

Q12: How is this compound absorbed and distributed within plants?

A12: this compound is readily absorbed by plant roots and translocated throughout the plant, primarily through the transpiration stream. [, , ] It tends to accumulate in actively growing tissues like leaves. [, ]

Q13: What are the main metabolic pathways of this compound in plants?

A13: Resistant plants can detoxify this compound through various metabolic pathways, including dealkylation and conjugation with glutathione (GSH). [, , ]

Q14: What is the primary mechanism of this compound resistance in plants?

A15: The most common mechanism of this compound resistance in weeds like Lolium rigidum and Vulpia bromoides involves a mutation in the psbA gene, leading to an amino acid substitution (serine to glycine) in the D1 protein. [, ] This mutation reduces this compound's binding affinity to the target site, conferring resistance. [, ]

Q15: Are there any documented toxicological effects of this compound in animals?

A16: this compound exposure has been linked to adverse effects in animal models. In rats, it has been shown to alter liver enzyme activity and potentially impact the development and function of the dopaminergic system. [, ] In mice, this compound exposure has been associated with immunotoxic effects. []

Q16: How does the application of solid olive-mill waste (SOMW) affect this compound's behavior in soil?

A17: Adding SOMW to soil can significantly enhance this compound sorption, reducing its leaching potential and the risk of groundwater contamination. [] SOMW alters soil porosity, particularly increasing the volume of pores with radii around 10 μm. [] This increase in organic matter content contributes to the enhanced sorption of this compound. []

Q17: How does the solubility of this compound affect its bioavailability and efficacy?

A17: While not explicitly discussed in the provided research, the solubility of this compound plays a crucial role in its bioavailability and efficacy. Its solubility in water is relatively low, which can influence its uptake by plants and movement in the soil.

Q18: Are there alternative weed control strategies to this compound application?

A20: Several alternative weed control strategies exist, including mechanical weed control (e.g., hoeing), organic mulches, and alternative herbicides with different modes of action. [, ] The choice of the most suitable method depends on factors like the crop, weed spectrum, and environmental considerations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.